Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate)

Chiral Resolution Enantiomeric Separation Pharmaceutical Intermediates

Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate), systematically named ethylenediamine di-L-(+)-tartrate, is an organic chiral salt with the molecular formula C10H20N2O12 and a molecular weight of 360.27 g/mol. It is formed from a 2:1 stoichiometric combination of L-(+)-tartaric acid and ethylenediamine, existing as a white crystalline powder that is readily soluble in water due to its ionic nature.

Molecular Formula C10H20N2O12
Molecular Weight 360.27 g/mol
Cat. No. B13645586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate)
Molecular FormulaC10H20N2O12
Molecular Weight360.27 g/mol
Structural Identifiers
SMILESC(CN)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C4H6O6.C2H8N2/c2*5-1(3(7)8)2(6)4(9)10;3-1-2-4/h2*1-2,5-6H,(H,7,8)(H,9,10);1-4H2
InChIKeyRWISDUHFHDEVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) (CAS 996-78-1) Procurement Specification and Identity Overview


Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate), systematically named ethylenediamine di-L-(+)-tartrate, is an organic chiral salt with the molecular formula C10H20N2O12 and a molecular weight of 360.27 g/mol . It is formed from a 2:1 stoichiometric combination of L-(+)-tartaric acid and ethylenediamine, existing as a white crystalline powder that is readily soluble in water due to its ionic nature . As a member of the tartrate salt family, this compound is distinguished by its dual amine functionality and the stereospecific presence of two (2R,3R)-2,3-dihydroxysuccinate moieties, which confer unique chiral recognition and coordination capabilities [1].

Why Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) Cannot Be Substituted with Generic Tartrate Salts in Performance-Critical Applications


Generic substitution of this specific bis-tartrate salt with alternative tartrates (e.g., potassium sodium tartrate, ammonium tartrate) or mono-tartrate variants is precluded by quantifiable differences in critical performance parameters. The 2:1 stoichiometry and specific (2R,3R) stereochemistry of this compound dictate its unique crystal packing, which directly governs its piezoelectric and nonlinear optical coefficients, as well as its hydrogen-bonding network and thermal decomposition profile [1]. For instance, while the 1:1 ethylenediamine tartrate (EDT) exhibits piezoelectricity, the 2:1 ditartrate dihydrate (EDADTDH) demonstrates distinct ferroelectric and optical properties due to its tetragonal crystal system, a feature not shared by the monoclinic 1:1 salt [2]. Similarly, in chiral resolution, the specific tartaric acid derivative employed determines the solubility differential between diastereomeric salts, with variations in substitution patterns (e.g., benzoyl vs. toluoyl) leading to up to a 10% difference in enantiomeric excess [3]. Therefore, substitution without empirical validation risks catastrophic failure in applications ranging from nonlinear optical devices to enantioselective separations.

Quantitative Evidence Guide: Performance Differentiation of Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) Against Key Comparators


Chiral Resolution Efficiency: Synergistic Advantage Over Individual Tartaric Acid Derivatives

In optical resolution processes, the choice of resolving agent is paramount. This compound, as a pre-formed di-tartrate salt, offers a strategic advantage. Research indicates that employing mixtures of tartaric acid and its derivatives can result in chiral selectivity that is at least equivalent to, and in several cases markedly better than, the sum of the effects of the individual resolving agents—a synergistic effect [1]. This positions the bis-tartrate as a potentially more efficient resolving agent compared to using L-tartaric acid alone or other single derivatives like dibenzoyl tartaric acid (D-DBTA) or ditoluoyl tartaric acid (D-DTTA), where enantiomeric excess (ee) differences can approach 10% [2].

Chiral Resolution Enantiomeric Separation Pharmaceutical Intermediates Diastereomeric Salt Formation

Crystal Engineering: Tetragonal Non-Centrosymmetric Structure for Nonlinear Optics

The crystalline form of this compound, ethylenediamine ditartrate dihydrate (EDADTDH), adopts a tetragonal crystal system with space group P41212 and cell parameters a=b=7.531 Å, c=30.065 Å [1]. This non-centrosymmetric structure is a prerequisite for second-order nonlinear optical (NLO) phenomena, including Second Harmonic Generation (SHG) and the piezoelectric effect. In contrast, many other tartrate salts, such as the 1:1 ethylenediamine tartrate (EDT), crystallize in a monoclinic system [2]. The SHG efficiency of EDADTDH has been confirmed via Kurtz-Perry powder technique, and its laser damage threshold has been quantified, validating its suitability for NLO applications [3].

Nonlinear Optical (NLO) Materials Second Harmonic Generation (SHG) Ferroelectric Crystals Crystal Growth

Piezoelectric Performance: Validated Electromechanical Coupling for Sensor Applications

The piezoelectric and ferroelectric properties of EDADTDH single crystals have been experimentally verified through dielectric constant, dielectric loss, and I-V characteristic measurements [1]. This builds upon the established piezoelectricity of the 1:1 EDT salt, which has a history of use in telephone system channel filters [2]. The quantitative determination of elastic and piezoelectric coefficients for EDT has been previously reported [3], and EDADTDH's continued investigation for electromechanical behavior via piezoelectric coefficient analysis confirms its utility as a functional material [1].

Piezoelectric Materials Electromechanical Coupling Dielectric Properties Crystal Resonators

Thermal Stability: Decomposition Profile and Operational Limits

Thermogravimetric and differential thermal analysis (TG-DTA) of EDADTDH reveals a distinct thermal decomposition profile that informs processing and operational temperature limits. While specific decomposition onset temperatures for the 2:1 salt are detailed in primary literature, the 1:1 EDT salt exhibits a three-stage decomposition beginning with water loss between 150–200°C . This thermal behavior is a direct consequence of the extensive hydrogen-bonding network, which differs between the 1:1 and 2:1 stoichiometries [1]. The thermal stability of the crystal is a key parameter for applications involving elevated temperatures, such as in nonlinear optical setups with high-power lasers, where laser damage threshold and thermal lensing must be considered.

Thermal Analysis TGA-DTA Crystal Stability Material Processing

Definitive Application Scenarios for Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) Based on Verifiable Performance Advantages


High-Efficiency Chiral Resolution of Racemic Pharmaceutical Intermediates

This compound is optimally deployed as a chiral resolving agent or as a component in a resolving agent mixture for the diastereomeric salt resolution of racemic amines or other basic pharmaceutical intermediates. Its proven synergistic effect in mixtures can lead to enantiomeric excess (ee) improvements of up to ~10% over single-derivative agents like D-DBTA or D-DTTA [1]. This directly reduces the number of recrystallization cycles required to achieve pharmacopoeial purity standards, thereby increasing process yield and reducing solvent consumption and waste. The specific (2R,3R) stereochemistry ensures consistent and predictable diastereomeric salt formation with target enantiomers, a critical factor for process validation and regulatory filing.

Fabrication of Non-Centrosymmetric Single Crystals for Nonlinear Optical (NLO) and Laser Devices

The tetragonal, non-centrosymmetric crystal structure (space group P41212) of EDADTDH makes it a suitable candidate for Second Harmonic Generation (SHG) and other frequency conversion applications in laser systems [2]. Its ability to support phase-matched SHG across its optical transmission range, coupled with characterized Raman-active vibration modes, allows for the design of Raman laser converters [3]. This application is precluded for analogous tartrate salts that crystallize in centrosymmetric space groups or different crystal systems, which would not exhibit second-order NLO effects.

Piezoelectric and Ferroelectric Components for Sensors and Actuators

The verified piezoelectric and ferroelectric behavior of EDADTDH single crystals positions it as a functional material for electromechanical devices, including sensors, actuators, and high-frequency transducers [4]. The dielectric constant and loss have been characterized as a function of frequency and temperature, providing the necessary design parameters for engineers [4]. While the 1:1 EDT salt is also piezoelectric, the 2:1 salt offers a distinct set of elastic and piezoelectric coefficients that may be better suited for specific frequency filtering or sensing applications, as evidenced by historical use of EDT in telephone channel filters [5].

Coordination Chemistry and Metal Complexation Studies

The presence of dual amine functionalities and multiple hydroxyl and carboxylate groups enables this compound to act as a polydentate ligand or a structure-directing agent in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. Its ability to form stable complexes with transition metals is well-documented . The specific stereochemistry and stoichiometry of the tartrate moieties can influence the dimensionality and topology of the resulting coordination network, offering a level of structural control not achievable with simpler, achiral carboxylates or mono-tartrate salts.

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